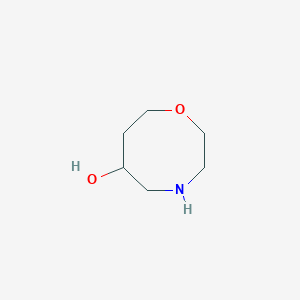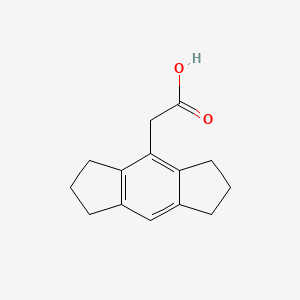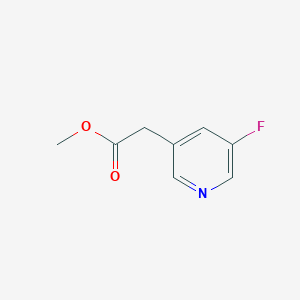
Methyl 2-(5-fluoropyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of fluoropyridines These compounds are characterized by the presence of a fluorine atom attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoropyridin-3-yl)acetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group (such as a halogen) on the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 2-(5-fluoropyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: The compound can be used in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzymatic activity or receptor binding, making it useful in various applications .
Comparaison Avec Des Composés Similaires
- Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
- Methyl 2-(6-fluoropyridin-2-yl)acetate
- Methyl 2-(5-chloropyridin-3-yl)acetate
Comparison: Methyl 2-(5-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring. This specific positioning can influence the compound’s reactivity and properties compared to its analogs with different substituents or substitution patterns .
Propriétés
Formule moléculaire |
C8H8FNO2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
Clé InChI |
UNBASLVPXADCSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


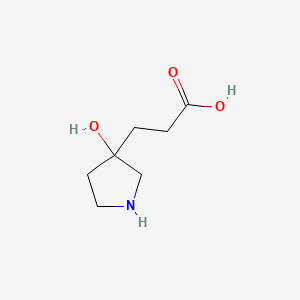
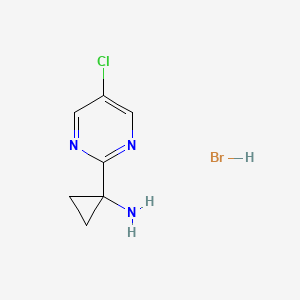
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)
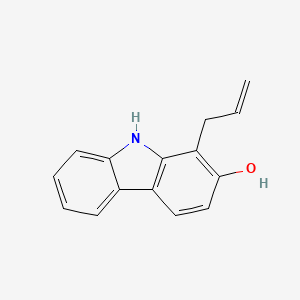
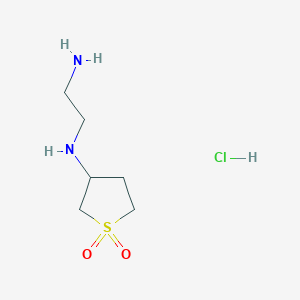
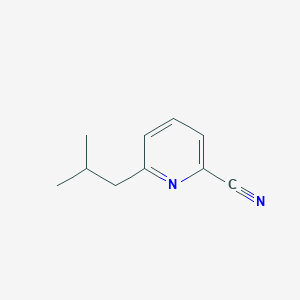
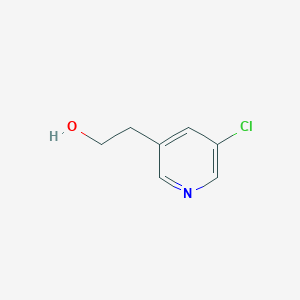
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
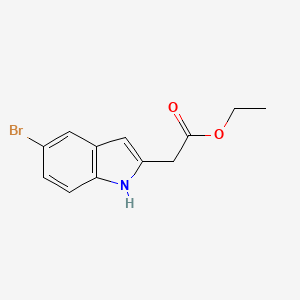
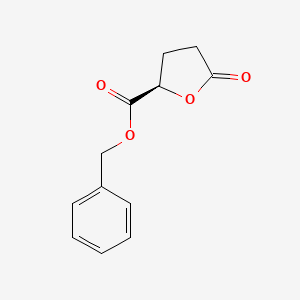
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
